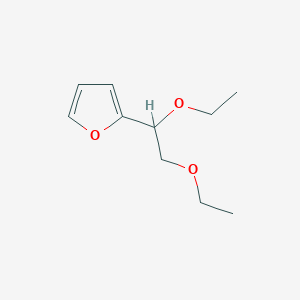

2-(1,2-Diethoxyethyl)furan

Description

2-(1,2-Diethoxyethyl)furan is a furanic compound characterized by a furan ring substituted with a diethoxyethyl group. It has been identified as a volatile constituent in tequila and cooked agave juice, contributing to the aroma profile of these products . Structurally, the compound combines a furan core with ether and ethyl functional groups, which influence its stability and volatility.

Properties

CAS No. |

14133-54-1 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2-(1,2-diethoxyethyl)furan |

InChI |

InChI=1S/C10H16O3/c1-3-11-8-10(12-4-2)9-6-5-7-13-9/h5-7,10H,3-4,8H2,1-2H3 |

InChI Key |

YQYPBVVXPDWKMV-UHFFFAOYSA-N |

SMILES |

CCOCC(C1=CC=CO1)OCC |

Canonical SMILES |

CCOCC(C1=CC=CO1)OCC |

Synonyms |

2-(1,2-Diethoxyethyl)furan |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Furanic Compounds

The following table and analysis highlight key distinctions between 2-(1,2-Diethoxyethyl)furan and related furan derivatives in terms of structure, occurrence, and applications:

Table 1: Comparative Analysis of Furanic Compounds

Structural and Functional Differences

- This compound vs. Furfural/HMF : Unlike furfural and HMF, which possess aldehyde groups, this compound features ether linkages and ethyl substituents. This structural difference reduces its reactivity in oxidation or polymerization reactions, limiting its utility in bioplastic production compared to HMF . However, its ether groups enhance volatility, making it a key aroma contributor in beverages .

- Comparison with Benzofuran : Benzofuran’s fused aromatic system increases electron density, improving ligand properties for metal ions and acid resistance . In contrast, this compound’s aliphatic side chain prioritizes hydrophobicity and volatility.

- Dihydronaphthofurans : These synthetic derivatives (e.g., compound 5d in ) exhibit complex fused-ring systems with sulfone and methyl groups, enabling diverse pharmacological interactions. Their melting points (e.g., 140–142°C for 5d ) and NMR profiles differ significantly from this compound, which lacks such structural complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.